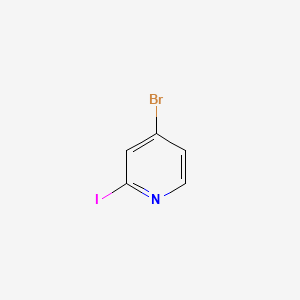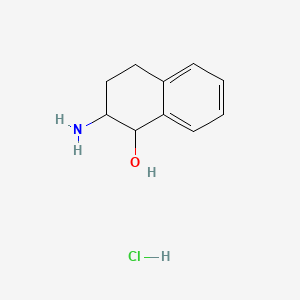
4-Bromo-2-iodopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-iodopyridine is a chemical compound with the molecular formula C5H3BrIN . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
This compound can be synthesized from 2-chloropyridine or 2-bromopyridine via treatment with iodotrimethylsilane . Another method involves a diazotization-Sandmeyer reaction carried out at a low temperature .Molecular Structure Analysis
The molecular weight of this compound is 283.892 Da . The structure of the compound includes a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has bromine and iodine substituents at the 4th and 2nd positions respectively .Physical and Chemical Properties Analysis
This compound has a density of 2.3±0.1 g/cm3, a boiling point of 282.6±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 44.9±0.3 cm3, a polar surface area of 13 Å2, and a molar volume of 120.9±3.0 cm3 .Applications De Recherche Scientifique
Synthesis of 2,4-Disubstituted Pyridines
4-Bromo-2-iodopyridine has been synthesized from 2-bromopyridine and used as a building block for creating 2,4-disubstituted pyridines, including 2,4-diaryl pyridines and 4-aryl-2,2'-bipyridines through one-pot reactions (Duan, Li, Li, & Huang, 2004).
Sonogashira Cross-Coupling Reactions
A study on 4-Bromo-2,3,5-trichloro-6-iodopyridine, a related compound, demonstrated its use in chemoselective Sonogashira reactions, leading to efficient access to various non-symmetrical alkynylated pyridines (Rivera et al., 2019).
Halogen-rich Intermediates for Synthesis
The synthesis of halogen-rich pyridines, like 5-Bromo-2-chloro-4-fluoro-3-iodopyridine, highlights the potential of halogen-substituted pyridines as intermediates for creating pentasubstituted pyridines, useful in medicinal chemistry (Wu, Porter, Frennesson, & Saulnier, 2022).
Amination of Halopyridines
Research on aminations of halopyridines, involving this compound, suggests interesting pathways for creating amino-substituted pyridines, potentially significant in various chemical applications (Pieterse & Hertog, 2010).
Synthesis of Functionalized Pyridines
The synthesis of 5-bromopyridyl-2-magnesium chloride from 5-Bromo-2-iodopyridine and its application in creating a range of functionalized pyridine derivatives, including key intermediates for potent anticancer agents like Lonafarnib, is another significant application (Song et al., 2004).
Iron(II) and Ruthenium(II) Complexes
The preparation of iron(II) and ruthenium(II) complexes using 4-nitro-6-bromo-2,2′-bipyridines and other related compounds showcases the role of halogen-substituted pyridines in forming chemically interesting complexes (Fallahpour, Neuburger, & Zehnder, 1999).
Copper(I)-Catalyzed Amination
The amination of halogenopyridines, including this compound, with polyamines via Copper(I) catalysis, demonstrates its utility in synthesizing N,N′-diheteroaryl derivatives (Anokhin et al., 2015).
Water Oxidation Catalysis
A study involving the use of mononuclear Ru(II) complexes in water oxidation catalysis, where halogen-substituted pyridines including this compound can play a role in the preparation of such catalysts (Kaveevivitchai et al., 2012).
Safety and Hazards
Mécanisme D'action
Target of Action
4-Bromo-2-iodopyridine is a halogenated pyridine derivative Halogenated pyridines are generally used as building blocks in the synthesis of various complex organic molecules, including pharmaceuticals .
Mode of Action
The mode of action of this compound primarily involves its role as a reactant in various chemical reactions. The bromine and iodine substituents on the pyridine ring make it highly reactive, allowing it to participate in various types of organic reactions, such as cross-coupling reactions .
Biochemical Pathways
This compound is used in the synthesis of various organic compounds. For example, it has been used in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications . The exact biochemical pathways affected by this compound would depend on the specific context of its use.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other reactants, the pH, temperature, and solvent can all affect the reactivity of this compound. Furthermore, light and heat can potentially lead to the degradation of this compound, reducing its efficacy .
Analyse Biochimique
Biochemical Properties
It is known that halogenated pyridines, such as 4-Bromo-2-iodopyridine, can participate in various types of reactions, including cross-coupling reactions
Cellular Effects
The cellular effects of this compound are not well-documented. It is known that halogenated pyridines can influence cell function by interacting with various cellular processes. For example, they may impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that halogenated pyridines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °C
Dosage Effects in Animal Models
It is known that halogenated pyridines can have various effects in animal models, depending on the dosage These effects could include threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
It is known that halogenated pyridines can interact with various enzymes and cofactors These interactions could potentially affect metabolic flux or metabolite levels
Transport and Distribution
It is known that halogenated pyridines can interact with various transporters or binding proteins These interactions could potentially affect the localization or accumulation of this compound within cells and tissues
Subcellular Localization
It is known that halogenated pyridines can be directed to specific compartments or organelles through various targeting signals or post-translational modifications
Propriétés
IUPAC Name |
4-bromo-2-iodopyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrIN/c6-4-1-2-8-5(7)3-4/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWFYABOEZMENB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrIN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652165 |
Source


|
| Record name | 4-Bromo-2-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100523-83-9 |
Source


|
| Record name | 4-Bromo-2-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(2-Hydroxy-3-phenoxypropoxy)phenyl]acetamide](/img/structure/B561458.png)










